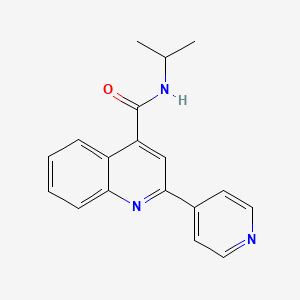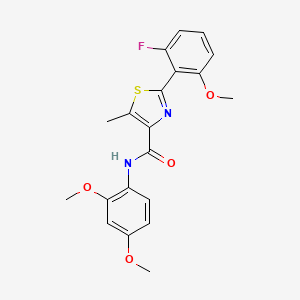![molecular formula C19H21ClN2O3 B14959445 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide is an organic compound with the molecular formula C18H20ClNO3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorophenyl group, a carbonyl group, and an ethoxypropyl group attached to a benzamide core.
Métodos De Preparación
The synthesis of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide can be achieved through several methods:
- Synthetic Routes:
- One common method involves the reaction of 4-chlorobenzoyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
- Another method involves the use of oxalyl chloride to convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with 3-ethoxypropylamine.
- Industrial Production Methods:
- Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions:
- Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction:
- Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
- Substitution:
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
- Common Reagents and Conditions:
- Typical reagents include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
- Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide has a wide range of applications in scientific research:
- Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block for the development of novel compounds with potential pharmaceutical applications.
- Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in biochemical assays to investigate enzyme interactions and inhibition.
- Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
- Industry:
- The compound is used in the development of agrochemicals and pesticides.
- It is also employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets:
- Molecular Targets:
- The compound binds to enzymes and receptors, modulating their activity.
- It may inhibit the function of certain enzymes involved in disease pathways.
- Pathways Involved:
- The compound can interfere with cellular signaling pathways, leading to altered cellular responses.
- It may induce apoptosis in cancer cells by disrupting mitochondrial function.
Comparación Con Compuestos Similares
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide can be compared with other similar compounds:
- Similar Compounds:
- 2-chloro-N-[(4-chlorophenyl)amino]benzamide
- 2-{[(4-chlorophenyl)amino]carbonyl}amino-N-phenylbenzamide
- Uniqueness:
- The presence of the ethoxypropyl group distinguishes it from other benzamide derivatives.
- Its unique structure contributes to its specific biological and chemical properties.
Propiedades
Fórmula molecular |
C19H21ClN2O3 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
2-[(4-chlorobenzoyl)amino]-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-25-13-5-12-21-19(24)16-6-3-4-7-17(16)22-18(23)14-8-10-15(20)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,21,24)(H,22,23) |
Clave InChI |
GKRQXEJUWDBZTJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B14959365.png)

![N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B14959379.png)
![methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14959389.png)
![4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B14959392.png)
![[1-({[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B14959400.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14959403.png)

![2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14959414.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B14959435.png)

![[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B14959447.png)
![8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)
